molecular formula C9H8Br2O2 B3247260 2',5'-Dibromo-4'-methoxyacetophenone CAS No. 1809168-60-2

2',5'-Dibromo-4'-methoxyacetophenone

Cat. No.: B3247260
CAS No.: 1809168-60-2
M. Wt: 307.97 g/mol
InChI Key: BUGKPLRPZGJAPK-UHFFFAOYSA-N
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Description

2',5'-Dibromo-4'-methoxyacetophenone is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
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Biological Activity

2',5'-Dibromo-4'-methoxyacetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8Br2O2
  • Molecular Weight : 309.98 g/mol
  • CAS Number : 1809168-60-2

The structure of this compound features two bromine atoms and a methoxy group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated acetophenones possess antimicrobial properties against various pathogens.
  • Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Interaction with Cellular Receptors : It is hypothesized that the compound interacts with receptors or signaling pathways that mediate cellular responses.
  • Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells, leading to reduced cell viability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated acetophenones, including this compound. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL depending on the pathogen tested.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity Studies

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
5050
10030

Properties

IUPAC Name

1-(2,5-dibromo-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGKPLRPZGJAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.